![molecular formula C18H13ClN4O B5548583 5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5548583.png)

5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives often involves one-pot, multi-component reactions that afford these compounds in good to excellent yields. For instance, a green synthesis approach for producing methyl pyrano pyrimidine derivatives employs a one-pot, four-component reaction catalyzed by L-proline, highlighting the efficiency and environmental friendliness of modern synthetic methods (Yadav et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of hydrogen-bonded chains and sheets, facilitating interactions like C-H...π and π-π stacking, which significantly influence their crystal packing and stability (Portilla et al., 2005).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine compounds engage in a variety of chemical reactions, thanks to their reactive sites. For example, their interaction with aromatic aldehydes in the presence of heteropolyacids leads to the synthesis of aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, showcasing their versatility in chemical transformations (Heravi et al., 2007).

Scientific Research Applications

Antimicrobial and Anticancer Activity

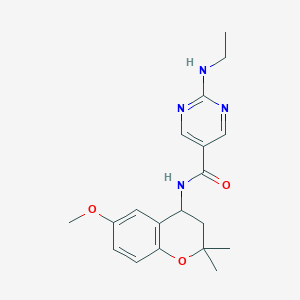

Compounds related to 5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and evaluated for their antimicrobial and anticancer properties. A series of these compounds demonstrated significant activity against various microbial strains and exhibited higher anticancer activity than doxorubicin, a reference drug. This suggests their potential as effective antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

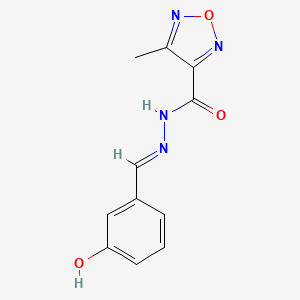

Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, exploring their affinity for A1 adenosine receptors. These compounds, especially those with a 3-chlorophenyl group, showed promising activity, suggesting potential applications in neurological disorders or diseases where adenosine receptor modulation is beneficial (Harden, Quinn, & Scammells, 1991).

Anti-inflammatory Properties

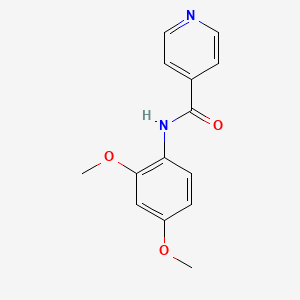

Further research into pyrazolo[3,4-d]pyrimidine derivatives indicated their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) without the common side effect of ulcerogenic activity. One compound, in particular, demonstrated high anti-inflammatory activity with a better therapeutic index than traditional NSAIDs, pointing towards safer alternatives for inflammation management (Auzzi et al., 1983).

Antimicrobial Agents

Innovative approaches to developing antimicrobial agents involved the synthesis of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, with several derivatives showing potent activity. This highlights the versatility of pyrazolo[3,4-d]pyrimidine derivatives in addressing microbial resistance and the need for new antimicrobial compounds (El-ziaty et al., 2016).

Corrosion Inhibition

Additionally, some derivatives of 5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been studied for their corrosion inhibition properties, particularly on C-steel surfaces in acidic conditions. These compounds exhibited promising results, suggesting their utility in protecting industrial materials from corrosion, thereby extending their lifecycle and reducing maintenance costs (Abdel Hameed et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-(3-chlorophenyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O/c1-12-21-17-16(11-20-23(17)14-7-3-2-4-8-14)18(24)22(12)15-9-5-6-13(19)10-15/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTKKTVGDZERNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)

![4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5548513.png)

![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548519.png)

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)

![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5548538.png)

![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)

![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)

![2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)

![(3R*,5S*)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5548592.png)